1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane
Description
1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane (CAS 440680-87-5) is a bifunctional cross-linking reagent featuring a central 3,6,9,12,15-pentaoxaheptadecane backbone (17-atom polyethylene glycol (PEG) chain) terminated with biotin groups. The compound is synthesized to exploit the high affinity of biotin for streptavidin or avidin, making it critical in applications such as protein labeling, affinity chromatography, and molecular recognition studies . Its PEG spacer confers hydrophilicity, flexibility, and solubility in aqueous environments, enhancing its utility in biological systems .
Properties
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N6O9S2/c39-27(7-3-1-5-25-29-23(21-48-25)35-31(41)37-29)33-9-11-43-13-15-45-17-19-47-20-18-46-16-14-44-12-10-34-28(40)8-4-2-6-26-30-24(22-49-26)36-32(42)38-30/h23-26,29-30H,1-22H2,(H,33,39)(H,34,40)(H2,35,37,41)(H2,36,38,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHZGMBTSAUCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N6O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Selection and Reactivity
The synthesis begins with two critical precursors:
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Biotin active esters : Typically, biotin N-hydroxysuccinimide (NHS) ester or biotin sulfosuccinimidyl ester, which react with primary amines.
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Diamino-PEG5 spacer : 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine (CAS 72236-26-1), a 17-atom chain with terminal amine groups.
The reaction proceeds via nucleophilic acyl substitution, where the amine termini of the PEG5 spacer attack the carbonyl carbon of the biotin active ester (Figure 1).
Table 1: Key Reaction Parameters
Stepwise Synthesis Protocol
-
Activation of Biotin :
Biotin is converted to its NHS ester using N-hydroxysuccinimide and a carbodiimide coupling agent (e.g., DCC or EDC). -
Coupling Reaction :
The diamino-PEG5 spacer (1 equiv) is added dropwise to a solution of biotin NHS ester (2 equiv) in anhydrous DMF. The mixture is stirred under nitrogen at 30°C for 18 hours. -
Quenching and Isolation :
The reaction is quenched with ice-cold water, precipitating the crude product. Centrifugation or filtration yields a pale beige solid.
Purification and Characterization
Chromatographic Purification
The crude product is purified via reversed-phase HPLC using a C18 column and a gradient of methanol/water (70:30 to 95:5). Purity exceeds 95.35% as confirmed by UV detection at 196 nm.
Structural Validation
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NMR Spectroscopy : and NMR confirm the presence of biotin’s thiophane ring and PEG5 spacer.
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Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at [M+H].
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Elemental Analysis : Results align with theoretical values ().
Challenges and Optimization Strategies
Byproduct Formation
Excess biotin ester may lead to mono-biotinylated byproducts. Strategies include:
Solubility Issues
The PEG5 spacer enhances aqueous solubility, but the final product is only slightly soluble in methanol or water (heated). Sonication and heating to 50°C improve dissolution during purification.
Comparative Analysis with Analogous Compounds
The dibromide derivative (3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis-bromide, CAS 67705-77-5) offers an alternative route via nucleophilic substitution with biotin thiols. However, this method risks oxidation and lower yields compared to amine coupling.
Industrial-Scale Considerations
Large batches require:
Chemical Reactions Analysis
Types of Reactions
1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane undergoes several types of chemical reactions, including:
Conjugation Reactions: The primary reaction involves the conjugation of biotin to various biomolecules through the polyethylene glycol spacer.
Common Reagents and Conditions
Coupling Reagents: N-hydroxysuccinimide (NHS) and carbodiimides are commonly used for the activation of biotin.
Solvents: Aqueous buffers and organic solvents such as dimethyl sulfoxide (DMSO) are used to facilitate the reactions.
Major Products
The major product of the conjugation reaction is the biotin-polyethylene glycol conjugate, which retains the functional properties of biotin while enhancing its solubility and binding efficiency .
Scientific Research Applications
Biochemical Applications
a. Targeted Drug Delivery
The compound's biotinylation allows it to bind specifically to avidin or streptavidin, which can be utilized in targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers can enhance the specificity and efficacy of drug delivery to targeted cells or tissues.
b. Biosensors
1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane can be employed in the development of biosensors. Its ability to bind with biotin-binding proteins makes it suitable for designing sensitive detection systems for biomolecules. For example, it can be used in immunoassays where the detection of specific antigens is required.
c. Protein Purification
The compound can facilitate the purification of proteins through affinity chromatography. By attaching biotinylated proteins to a solid support that binds streptavidin, researchers can isolate proteins of interest from complex mixtures.
Material Science Applications
a. Surface Modification
In material science, this compound is used for modifying surfaces of various materials to enhance biocompatibility and functionality. This is particularly valuable in biomedical implants and devices where interaction with biological systems is critical.
b. Nanoparticle Functionalization
The compound can be utilized for functionalizing nanoparticles for biomedical applications. By attaching this compound to nanoparticles, researchers can create targeted delivery systems that interact specifically with certain cell types or tissues.
Nanotechnology Applications
a. Drug Nanocarriers
In nanotechnology, this compound serves as a linker in the construction of drug nanocarriers. These carriers can encapsulate drugs and facilitate their release in a controlled manner at specific sites within the body.
b. Gene Delivery Systems
The compound's ability to form complexes with nucleic acids makes it a candidate for gene delivery systems. By conjugating DNA or RNA with this compound, researchers aim to improve the efficiency of gene transfer into target cells.
Mechanism of Action
1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions between a protein and a ligand. The polyethylene glycol spacer enhances the flexibility and accessibility of the biotin molecules, allowing for efficient binding to avidin or streptavidin .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pentaoxaheptadecane backbone is a common structural motif in cross-linkers, but terminal functional groups dictate specificity and applications. Key analogs include:
*Estimated based on biotin molecular weight (244.31 g/mol × 2) + PEG backbone (C12H24O5, 248.3 g/mol).
Key Observations:
- Biotin Termini : The biotinylated compound is uniquely suited for affinity-based applications, unlike thiol-reactive (M17M) or fluorinated analogs .
- Reactivity : M17M’s methanethiosulfonate groups enable disulfide bond formation in cysteine-rich proteins, while the diamine variant participates in epoxy or carbodiimide-mediated cross-linking .
- Synthetic Flexibility : Tosyl and azide derivatives (e.g., 1,17-ditosyl) serve as intermediates for click chemistry or further functionalization .
Biotinylated Compound
- Protein-Protein Interaction Studies : The PEG spacer minimizes steric hindrance during streptavidin-biotin binding, critical for ELISA and pull-down assays .
- Drug Delivery : Biotin-PEG conjugates are used to target drug carriers to cancer cells overexpressing biotin receptors .
Non-Biotinylated Analogs
- M17M : Used in studying P-glycoprotein conformation in membrane bilayers due to its thiol-specific reactivity .
- Fluorinated Derivative : Facilitates nucleophilic fluorination in radiopharmaceutical synthesis .
- Diamine Variant : Enhances adhesion in epoxy resins and polyurethane coatings .
Physicochemical Properties
| Property | 1,17-Bisbiotinylamino-... | M17M | 1,17-Difluoro-... | 1,17-Diamine |
|---|---|---|---|---|
| Solubility | Aqueous buffers | DMSO, DMF | Organic solvents | Methanol, acetone |
| Stability | Stable at -20°C | Moisture-sensitive | Light-sensitive | Moisture-sensitive |
| Reactivity | Biotin-streptavidin | Thiol-specific | Nucleophilic fluoride | Amine-epoxy/carbodiimide |
- The biotinylated compound’s aqueous solubility contrasts with the organic-soluble fluorinated and diamine analogs, reflecting their distinct applications .
Biological Activity
1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane is a synthetic compound known for its unique structural features and potential applications in biochemistry and molecular biology. This compound is characterized by the presence of biotin moieties that confer significant biological activity, particularly in the context of biotin-binding proteins and cellular interactions.
Structural Characteristics
The compound consists of a heptadecane backbone with five ether linkages and two biotin groups attached at the terminal ends. The empirical formula is with a molecular weight of 332.36 g/mol. Its structure enables it to participate in various biochemical interactions, particularly involving avidin or streptavidin due to the strong affinity of biotin for these proteins.
This compound exhibits its biological activity primarily through:
- Biotin Binding : The biotin groups allow for strong interactions with avidin or streptavidin, facilitating targeted delivery of therapeutic agents.
- Cellular Uptake : The compound can enhance cellular uptake of drugs or imaging agents when conjugated due to the receptor-mediated endocytosis pathway involving biotin receptors.
Case Studies and Research Findings
- Targeted Drug Delivery :
-
Imaging Applications :
- Research has shown that this compound can be used as a carrier for imaging agents in vivo. By attaching fluorescent markers to the biotin moieties, researchers were able to visualize specific tissues in animal models with high precision .
-
Enzyme Activity Modulation :
- Another study indicated that the compound could modulate enzyme activity by serving as a substrate or inhibitor in biochemical assays involving biotin-dependent enzymes. This property allows researchers to explore enzyme kinetics and inhibition mechanisms more effectively .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical handling and storage protocols for this compound to ensure stability in experimental settings?
The compound is hygroscopic and degrades in humid environments. Store it in a desiccated inert atmosphere (e.g., argon or nitrogen) at 2–8°C . Strict lab safety protocols, including restricted access to non-authorized personnel and no food/drink in storage areas, are essential to prevent contamination . When handling, pre-dry solvents like acetone or methanol (commonly used for dissolution) to minimize hydrolysis risks .
Q. Which solvents are optimal for dissolving this compound, and how does solubility affect experimental reproducibility?
It is highly soluble in polar aprotic solvents (e.g., acetone, methanol, dichloromethane) but insoluble in non-polar solvents. Solvent purity and dryness directly influence dissolution efficiency and reaction kinetics. For reproducibility, use HPLC-grade solvents and validate moisture content via Karl Fischer titration prior to use .
Q. How is this compound utilized as a crosslinking reagent in protein or nucleic acid studies?
The dual biotin groups enable streptavidin-based bridging between biomolecules, while the PEG spacer (6 ethylene oxide units) minimizes steric hindrance. Typical applications include:
- Protein-Protein Interaction Studies : Conjugate two biotinylated proteins via streptavidin tetramerization .
- Surface Immobilization : Anchor biotinylated ligands to streptavidin-coated substrates for binding assays .
Advanced Research Questions
Q. What experimental design strategies optimize synthesis or conjugation efficiency of this compound?
Use factorial design to evaluate variables like reaction temperature (20–40°C), molar ratios (1:1 to 1:3 for biotinylation), and solvent systems (methanol vs. DMF). Orthogonal regression analysis can model optimal conditions. For example, higher temperatures (35–40°C) improve reaction rates but may increase hydrolysis byproducts, requiring post-synthesis purification via reverse-phase HPLC .
Q. How can researchers quantify crosslinking efficiency and resolve data discrepancies caused by batch variability?
- Analytical Methods :
- HPLC-MS : Monitor unreacted biotin and PEG intermediates .
- MALDI-TOF : Confirm molecular weight consistency across batches .
Q. What methodologies address instability-related artifacts in long-term studies?
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to simulate long-term storage. Monitor degradation products (e.g., free biotin) via LC-UV .
- Inert Atmosphere : Perform reactions in gloveboxes with <1% humidity to prevent hydrolysis during conjugation .
Q. How to validate its specificity in complex biological matrices (e.g., serum)?
- Negative Controls : Use non-biotinylated analogs to assess non-specific binding.
- Blocking Agents : Pre-treat samples with free biotin (1–5 mM) to saturate endogenous streptavidin/biotin receptors .
Q. What advanced techniques characterize its biotin-streptavidin binding kinetics?
- Surface Plasmon Resonance (SPR) : Measure association/dissociation rates (ka/kd) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and stoichiometry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
